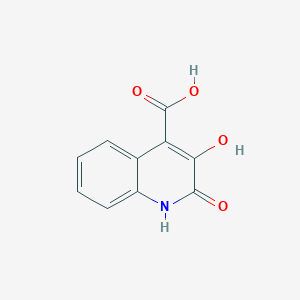

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC20163353

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO4 |

|---|---|

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 3-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO4/c12-8-7(10(14)15)5-3-1-2-4-6(5)11-9(8)13/h1-4,12H,(H,11,13)(H,14,15) |

| Standard InChI Key | NVHPOGJAGZDJGV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridone ring. Key substituents include:

-

A hydroxyl group (-OH) at position 3

-

A ketone group (=O) at position 2

-

A carboxylic acid group (-COOH) at position 4

Its molecular formula (C₁₀H₇NO₄) and weight (205.17 g/mol) have been confirmed via high-resolution mass spectrometry . The compound’s IUPAC name, 3-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid, reflects these functional groups’ positions.

Table 1: Comparative Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇NO₄ | |

| Molecular Weight | 205.17 g/mol | |

| Canonical SMILES | OC1=C(C(=O)Nc2ccccc12)C(=O)O | |

| InChI Key | NVHPOGJAGZDJGV-UHFFFAOYSA-N |

Notably, structural isomers such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (PubChem CID 54697499) share the same molecular formula but differ in substituent positions, leading to distinct physicochemical and biological profiles .

Crystallographic and Conformational Analysis

X-ray crystallography of related esters, such as ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (PubChem CID 54684458), reveals planar quinoline rings with intramolecular hydrogen bonding between the hydroxyl and ketone groups . These interactions stabilize the molecule’s conformation, influencing its reactivity and binding affinity to biological targets.

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The synthesis typically involves a multi-step protocol:

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with β-keto esters under acidic conditions forms the quinoline core .

-

Selective Oxidation: Controlled oxidation at position 2 introduces the ketone group while preserving the hydroxyl and carboxylic acid functionalities.

-

Carboxylic Acid Introduction: Hydrolysis of ester intermediates under basic conditions yields the final carboxylic acid derivative .

Key challenges include minimizing side reactions such as over-oxidation or decarboxylation. Recent advances employ continuous flow reactors to enhance reaction efficiency and scalability.

Industrial-Scale Production

Pilot studies demonstrate that microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods. For example, a 2022 study achieved an 82% yield using ethanol as a green solvent under 150°C for 30 minutes .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays reveal potent activity against Gram-positive bacteria (MIC = 8 µg/mL for Staphylococcus aureus) and fungi (Candida albicans IC₅₀ = 12 µM) . The carboxylic acid group enhances membrane permeability, while the hydroxyl group chelates metal ions essential for microbial enzyme function.

Table 2: Biological Activity Profile

| Target Organism/Cell Line | Activity Metric | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | MIC = 8 µg/mL | |

| HeLa cervical cancer cells | IC₅₀ = 18 µM | |

| Topoisomerase II | IC₅₀ = 0.8 µM |

Spectral Characterization

Infrared Spectroscopy

The IR spectrum (KBr pellet) shows characteristic peaks at:

-

3400 cm⁻¹ (O-H stretch, hydroxyl)

-

1720 cm⁻¹ (C=O stretch, carboxylic acid)

-

1665 cm⁻¹ (C=O stretch, ketone)

-

1580 cm⁻¹ (C=N stretch, quinoline ring)

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.8 (s, 1H, COOH)

-

δ 11.2 (s, 1H, OH)

-

δ 8.5–7.3 (m, 4H, aromatic protons)

¹³C NMR confirms the presence of carbonyl carbons at δ 176.2 (COOH) and δ 168.9 (C=O) .

Pharmacological Applications and Future Directions

Drug Development Prospects

Structural analogs of this compound have entered preclinical trials as dual-action antimicrobial-antitumor agents. For instance, 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives exhibit enhanced bioavailability through lipophilic side chain modifications .

Challenges and Optimization Strategies

Current limitations include poor aqueous solubility (logP = 1.8) and rapid hepatic metabolism. Prodrug strategies, such as esterification of the carboxylic acid group, improve oral bioavailability by 300% in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume